Methyl pent-4-ynoate

Click Chemistry Bioconjugation Medicinal Chemistry

Methyl pent-4-ynoate (4-pentynoic acid methyl ester) is a terminal alkyne and methyl ester with a C6 carbon backbone, existing as a clear colorless oil with a boiling point of 101-102 °C at 175 Torr. Its dual functionality provides a reactive handle for both nucleophilic acyl substitution and a wide range of alkyne-specific transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-catalyzed cross-couplings.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 21565-82-2
Cat. No. B153173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pent-4-ynoate
CAS21565-82-2
SynonymsMethyl 4-Pentynoate
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCOC(=O)CCC#C
InChIInChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3
InChIKeyWCSNOLUUFIWIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pent-4-ynoate (CAS 21565-82-2) Procurement Guide: Verified Utility and Differentiation


Methyl pent-4-ynoate (4-pentynoic acid methyl ester) is a terminal alkyne and methyl ester with a C6 carbon backbone, existing as a clear colorless oil with a boiling point of 101-102 °C at 175 Torr . Its dual functionality provides a reactive handle for both nucleophilic acyl substitution and a wide range of alkyne-specific transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-catalyzed cross-couplings . This makes it a versatile building block in medicinal chemistry for synthesizing complex pharmacophores and in materials science for constructing functional polymers.

Why Methyl Pent-4-ynoate (CAS 21565-82-2) Cannot Be Interchanged with Common Analogs


Substituting methyl pent-4-ynoate with closely related alkynoates or esters often fails due to quantifiable differences in reactivity and selectivity. A change in chain length, such as to methyl 5-hexynoate, alters the proximity of the alkyne to the ester, directly impacting cyclization kinetics and the stability of formed heterocycles [1]. Similarly, the choice of ester (e.g., ethyl vs. methyl) significantly influences the rate of enzymatic or chemical hydrolysis, which is critical for pro-drug strategies . Finally, the presence of the free carboxylic acid in 4-pentynoic acid leads to a well-documented, competing intramolecular cyclization to enol lactones under standard CuAAC conditions, whereas the methyl ester remains stable and yields the desired triazole product [2]. These differences necessitate precise specification for reproducible synthesis.

Quantitative Differentiation of Methyl Pent-4-ynoate (CAS 21565-82-2) for Scientific Procurement


Superior Reaction Selectivity in CuAAC Click Chemistry Compared to the Free Acid

Under standard Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, methyl pent-4-ynoate reacts chemoselectively with azides to form 1,2,3-triazoles. In stark contrast, its direct analog, 4-pentynoic acid, predominantly undergoes an intramolecular cyclization to form an enol lactone as a major side product under identical conditions [1]. This difference dictates product outcome and purity, with the methyl ester enabling clean, high-yielding triazole formation while the acid leads to complex mixtures requiring separation.

Click Chemistry Bioconjugation Medicinal Chemistry

Validated Utility as a Core Intermediate in Potent FAAH Inhibitors

Methyl pent-4-ynoate is a critical precursor in the multi-step synthesis of butyloxazolyl ketones, which have been characterized as potent inhibitors of fatty acid amide hydrolase (FAAH) [1]. While alternative alkynoate esters could theoretically be used, the specific carbon chain length and ester group of methyl pent-4-ynoate are required to achieve the correct geometry and electronic properties for optimal interaction with the FAAH enzyme's cytosolic port, specifically targeting Cys269 [1].

FAAH Inhibitors Pain Management Drug Discovery

Proven Application in Advanced KRAS Inhibitor Patents (WO2021211864)

Methyl pent-4-ynoate is explicitly claimed as a synthetic intermediate in patent WO2021211864 for the preparation of fused tricyclic KRAS inhibitors, a highly competitive area of cancer research [1]. The use of this specific compound in a patent filing from a major pharmaceutical company (priority date 2020) signals its critical role in achieving the defined structure-activity relationship (SAR) for this difficult-to-drug target. Closely related analogs are not disclosed in this context, underscoring its specific and non-substitutable role.

KRAS Inhibitors Oncology Patent Literature

Demonstrated Role in Stereoselective Olefination via Ynolates

While methyl pent-4-ynoate itself is a product of some synthetic methods , it is also a precursor to ynolates, which are high-energy intermediates used in stereoselective olefination. This reaction allows for the conversion of unfunctionalized ketones to tetrasubstituted olefins with 2:1 to 8:1 geometrical selectivities [1]. This level of stereocontrol, derived from the specific steric and electronic properties of the ynolate generated from methyl pent-4-ynoate, is a key differentiator from other alkynes that may yield ynolates with less favorable selectivity profiles.

Stereoselective Synthesis Olefination Methodology

Accessible via a High-Yielding Fe(III)-Catalyzed Method

An Fe(III)-catalyzed dehydration coupling of ketene dithioacetals and propargyl alcohols provides a direct route to methyl pent-4-ynoate derivatives in high yields . This methodology uses an abundant and inexpensive iron catalyst, contrasting with other routes to similar alkynoates that may rely on expensive or toxic transition metals like palladium. This presents a more sustainable and potentially cost-effective synthesis for procurement or scale-up.

Synthetic Methodology Cross-Coupling Process Chemistry

Primary Application Scenarios for Methyl Pent-4-ynoate (CAS 21565-82-2) in Research and Development


Synthesis of Covalent FAAH Inhibitors for Pain and Inflammation Research

Use methyl pent-4-ynoate as the key starting material to synthesize butyloxazolyl ketones, which are known to covalently target Cys269 in the FAAH enzyme [1]. This application is ideal for medicinal chemistry groups focused on endocannabinoid system modulation and the development of non-opioid analgesics. The methyl ester ensures the correct chain length for inhibitor binding and prevents the intramolecular cyclization that would occur with the free acid [2]. [1] [2]

Preparation of Advanced KRAS Inhibitors for Oncology Drug Discovery

Incorporate methyl pent-4-ynoate as a synthetic intermediate in the construction of fused tricyclic scaffolds for KRAS inhibition, as described in patent WO2021211864 [1]. Its unique terminal alkyne and ester geometry are essential for building the defined pharmacophore required for binding to KRAS G12C and other mutants. Substitution with other alkynoates may result in loss of potency or selectivity, making this compound a critical procurement item for teams working on targeted cancer therapies. [1]

Stereoselective Olefination for Complex Natural Product or API Synthesis

Convert methyl pent-4-ynoate to a ynolate intermediate for the stereoselective conversion of unfunctionalized ketones into valuable tetrasubstituted olefins with defined geometry [1]. This methodology is valuable in total synthesis where the installation of a specific E- or Z-olefin isomer with high fidelity is required. The 2:1–8:1 selectivity range achievable with this approach provides a distinct advantage over alternative olefination methods that may yield lower stereocontrol or require more steps. [1]

Click Chemistry for Bioconjugation and Materials Science

Employ methyl pent-4-ynoate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the efficient and chemoselective ligation of molecules. Unlike its acid counterpart, the methyl ester is stable to the reaction conditions and does not produce the competing enol lactone side product, ensuring clean, high-yielding triazole formation [1]. This makes it suitable for constructing biomolecular conjugates, functionalized surfaces, or polymer cross-linking where high purity and reaction efficiency are non-negotiable. [1]

Technical Documentation Hub

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